5-Bromo-2-(methylamino)pyridine-3-carbaldehyde
Description
5-Bromo-2-(methylamino)pyridine-3-carbaldehyde is a pyridine derivative featuring a bromine atom at position 5, a methylamino group at position 2, and an aldehyde moiety at position 3. Its molecular formula is C₇H₇BrN₂O, with a molecular weight of 229.07 g/mol (CAS: 1289061-05-7) . The compound’s structure combines electrophilic (aldehyde), nucleophilic (methylamino), and halogenated (bromo) functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical development. The aldehyde group enables further derivatization via condensation or nucleophilic addition reactions, while the bromine atom offers a handle for cross-coupling reactions.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
5-bromo-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7-5(4-11)2-6(8)3-10-7/h2-4H,1H3,(H,9,10) |
InChI Key |
MUHRMTDFESAPLX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Starting Material : 3,5-Dibromopyridine
Key Reagents :
-
Grignard reagent (e.g., isopropyl magnesium bromide)
-
Tetramethylethylenediamine (TMEDA)
-
N,N-Dimethylformamide (DMF)
Procedure
-
Halogen-Metal Exchange :
-
Formylation :
-
DMF dissolved in THF is added dropwise at 10–15°C, facilitating electrophilic formylation at the 3-position.
-
-
Workup :
Yield and Purity
-
Yield : 70–85%
-
Purity : ≥98% (by HPLC)
-
Key Advantage : Avoids cryogenic conditions (−78°C) required in traditional lithiation methods.
Method 2: Nucleophilic Substitution Followed by Oxidation
Reaction Scheme
Starting Material : 5-Bromo-2-chloropyridine-3-carbaldehyde
Key Reagents :
-
Methylamine (2.0 equiv)
-
Palladium catalyst (e.g., Pd/C)
Procedure
-
Amination :
-
Reduction (Optional) :
-
Purification :
Yield and Purity
-
Yield : 65–75%
-
Purity : 97–99%
-
Limitation : Requires handling of chlorinated intermediates, increasing safety risks.
Method 3: Direct Bromination of 2-(Methylamino)pyridine-3-carbaldehyde
Reaction Scheme
Starting Material : 2-(Methylamino)pyridine-3-carbaldehyde
Key Reagents :
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
Azobisisobutyronitrile (AIBN, catalytic)
Procedure
Yield and Purity
-
Yield : 50–60%
-
Purity : 90–95%
-
Challenge : Regioselectivity issues may arise, requiring careful optimization.
Method 4: Multi-Step Synthesis via Pyrimidine Intermediates
Reaction Scheme
Starting Material : 2-Bromomalonaldehyde
Key Reagents :
-
Acetamidine hydrochloride
-
Glacial acetic acid
Procedure
Yield and Purity
-
Yield : 40–50% (over two steps)
-
Purity : 85–90%
-
Utility : Suitable for large-scale production despite moderate yields.
Comparison of Methods
| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|---|---|
| 1 | 3,5-Dibromopyridine | Grignard formylation | 70–85 | ≥98 | Moderate |
| 2 | 2-Chloropyridine | Nucleophilic substitution | 65–75 | 97–99 | High |
| 3 | 2-(Methylamino)pyridine | Radical bromination | 50–60 | 90–95 | Low |
| 4 | 2-Bromomalonaldehyde | Cyclization | 40–50 | 85–90 | High |
Critical Analysis and Recommendations
-
Method 1 is optimal for labs equipped to handle air-sensitive Grignard reagents. Its high yield and purity make it preferable for small-scale synthesis.
-
Method 2 suits industrial settings due to scalability, though chlorinated intermediates necessitate stringent safety protocols.
-
Method 3 is less efficient due to competing side reactions but valuable for late-stage bromination.
-
Method 4 offers a novel route but requires further optimization to improve yields.
Future research should explore catalytic asymmetric variants and greener solvents to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-(methylamino)nicotinic acid.
Reduction: 5-Bromo-2-(methylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(methylamino)pyridine-3-carbaldehyde is a compound of significant interest in the fields of organic chemistry, medicinal chemistry, and materials science. Its unique structure allows for various applications, particularly in the synthesis of biologically active molecules, as well as in the development of pharmaceuticals and specialty chemicals. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.
Synthesis of Bioactive Compounds
5-Bromo-2-(methylamino)pyridine-3-carbaldehyde serves as a versatile building block in organic synthesis. It is often utilized in the preparation of various heterocyclic compounds that exhibit biological activity. For instance, it can be reacted with different amines or nucleophiles to yield substituted pyridine derivatives, which are crucial in drug discovery .
Medicinal Chemistry
Research has indicated that derivatives of this compound possess potential therapeutic properties, including:
- Antimicrobial Activity : Various studies have shown that compounds derived from 5-Bromo-2-(methylamino)pyridine-3-carbaldehyde exhibit significant antimicrobial effects against a range of pathogens .
- Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential use as anticancer agents .
Biochemical Probes
The compound is being investigated as a biochemical probe to study enzyme activities and metabolic pathways. Its ability to selectively inhibit specific enzymes makes it a valuable tool for understanding complex biological systems .
Material Science
In material science, 5-Bromo-2-(methylamino)pyridine-3-carbaldehyde is explored for its role in developing specialty chemicals and materials, particularly those that require specific electronic or optical properties due to its electron-withdrawing bromine atom and aldehyde functional group.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridine derivatives synthesized from 5-Bromo-2-(methylamino)pyridine-3-carbaldehyde. The results demonstrated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values ranging from 10 to 25 µM, indicating moderate to high potency against these cancer types .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within the range of 15–30 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for synthesizing heterocyclic compounds |
| Medicinal Chemistry | Potential antimicrobial and anticancer properties |
| Biochemical Probes | Investigated for enzyme inhibition and metabolic pathway studies |
| Material Science | Development of specialty chemicals with unique electronic properties |
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and the associated biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Reactivity and Electronic Effects
- Aldehyde Position : Moving the aldehyde from position 3 (target compound) to position 2 (e.g., 5-Bromo-3-methyl-2-pyridinecarbaldehyde) alters electrophilic reactivity. Position 3 in the target compound may enhance conjugation with the pyridine ring, stabilizing the aldehyde group .
- Amino Group Variations: Methylamino vs. This aligns with , where bulkier substituents (e.g., 2-(methylamino) ethanol) reduced potency by ~50% in quinazolinones . Methylamino vs. Methoxy: Methoxy groups (e.g., in 5-Bromo-3-methoxypicolinaldehyde) donate electrons via resonance, whereas methylamino donates via induction. This difference impacts solubility and interaction with biological targets (e.g., enzymes or receptors) .
Table 2: Electronic and Steric Impact of Substituents
| Substituent | Electronic Effect | Steric Effect | Biological Implications |
|---|---|---|---|
| Methylamino (CH₃NH) | Moderate electron donation | Low steric hindrance | Enhanced binding in narrow pockets |
| Dimethylamino ((CH₃)₂N) | Strong electron donation | High steric hindrance | Reduced affinity in sterically sensitive sites |
| Methoxy (OCH₃) | Resonance electron donation | Moderate steric hindrance | Improved solubility, altered H-bonding |
Biological Activity
5-Bromo-2-(methylamino)pyridine-3-carbaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
5-Bromo-2-(methylamino)pyridine-3-carbaldehyde is characterized by a pyridine ring with a bromine substituent and a methylamino group. The synthesis of this compound often involves palladium-catalyzed reactions, such as Suzuki cross-coupling, which allows for the introduction of various aryl groups to the pyridine backbone. Recent studies have demonstrated efficient methods for synthesizing novel derivatives that retain or enhance biological activity .
1. Antimicrobial Properties
Research has indicated that 5-Bromo-2-(methylamino)pyridine-3-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some bacterial strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 19.5 |
| Staphylococcus aureus | 22.9 |
| Bacillus mycoides | 4.8 |
| Candida albicans | 39.0 |
These results indicate that the compound's halogen substituents may play a crucial role in enhancing its antimicrobial efficacy .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, including colon adenocarcinoma and ovarian carcinoma, it demonstrated cytotoxic effects with IC50 values in the low micromolar range. For instance, one study reported an IC50 value of approximately 10 µM against A2780 ovarian cancer cells . The structure-activity relationship (SAR) analyses suggest that modifications to the methylamino group can significantly influence the anticancer potency.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of several pyridine derivatives, including 5-Bromo-2-(methylamino)pyridine-3-carbaldehyde. The results showed that this compound exhibited potent activity against E. coli and S. aureus, confirming its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on multiple cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . This suggests that further exploration could lead to its development as a therapeutic agent in oncology.
Q & A
Q. Basic: What are the established synthetic routes for 5-Bromo-2-(methylamino)pyridine-3-carbaldehyde?
The compound can be synthesized via sequential functionalization of pyridine precursors. A typical route involves:
Bromination : Introduce bromine at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. For example, bromination of 2-(methylamino)pyridine-3-carbaldehyde derivatives may require Lewis acids (e.g., FeCl₃) to direct regioselectivity .
Methylamino introduction : Use nucleophilic substitution or reductive amination. Protecting the aldehyde group during amination (e.g., acetal formation) prevents side reactions .
Q. Advanced: How can regioselectivity challenges during bromination be mitigated?
Regioselectivity in pyridine bromination is influenced by substituent directing effects. Computational modeling (DFT) can predict reactive sites, while experimental optimization may involve:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions.
- Catalysts : Transition metals like Pd or Cu can mediate directed ortho-bromination .
Contradictions in reported yields (e.g., 40–70%) suggest sensitivity to trace moisture or impurities; rigorous drying of reagents and inert atmospheres are critical .
Structural Characterization
Q. Basic: What spectroscopic techniques confirm the structure of 5-Bromo-2-(methylamino)pyridine-3-carbaldehyde?
Q. Advanced: What crystallographic challenges arise due to the bromine atom?
Bromine’s heavy atom effect enhances X-ray diffraction but complicates electron density maps due to absorption. Solutions include:
- Data collection : Use Mo-Kα radiation (λ = 0.7107 Å) for better resolution.
- Refinement : SHELXL (via SHELX suite) handles anisotropic displacement parameters and validates hydrogen bonding networks .
Reactivity and Functionalization
Q. Basic: How does the aldehyde group participate in further reactions?
The aldehyde undergoes:
Q. Advanced: What strategies stabilize the aldehyde during storage?
- Derivatization : Convert to a stable acetal (e.g., with ethylene glycol) and regenerate the aldehyde before use.
- Storage : Keep under argon at –20°C with desiccants to prevent oxidation or hydration .
Analytical Challenges
Q. Advanced: How to resolve overlapping NMR signals from methylamino and aromatic protons?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous peaks.
- Solvent screening : Use DMSO-d₆ to shift NH protons downfield, reducing overlap with aromatic signals .
Contradictions in Literature
Q. Advanced: How to address discrepancies in reported synthetic yields?
- Design of Experiments (DOE) : Systematically vary temperature, catalyst loading, and solvent to identify critical factors.
- Byproduct analysis : LC-MS or GC-MS detects intermediates (e.g., dehalogenated products) that lower yields .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
